4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline
Description
Properties
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-yl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-4-13-12(3-1)14(16-9-15-13)17-10-5-6-11(17)8-7-10/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZCCVSCKSIKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline typically involves a multi-step process. One common method starts with the preparation of the 7-azabicyclo[2.2.1]heptane core, which can be synthesized from cyclohex-3-enecarboxylic acid through a Curtius rearrangement, followed by stereoselective bromination and intramolecular cyclization . The quinazoline ring can be introduced through various coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline is being investigated for its potential as a therapeutic agent in various medical conditions:
- Neurological Disorders : The compound's interaction with nicotinic acetylcholine receptors suggests potential applications in treating disorders like Alzheimer's disease and other cognitive impairments.
- Anticancer Activity : Studies have indicated that quinazoline derivatives can act as inhibitors of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, showing selective cytotoxicity against these lines . For instance, certain synthesized derivatives exhibited IC50 values as low as 0.096 μM against epidermal growth factor receptor (EGFR), highlighting their potential as targeted cancer therapies.
The compound's biological interactions stem from its unique structure:
- Receptor Interaction : The quinazoline moiety can engage with active sites on enzymes or receptors, potentially modulating various biochemical pathways.
- Anti-inflammatory Properties : Research has shown that derivatives of quinazoline can exhibit significant anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
Case Study 1: Anticancer Activity
In a study published in ChemEngineering, researchers synthesized a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines that demonstrated potent anticancer activity against MCF-7 cells. The findings indicated that structural modifications could enhance biological activity, paving the way for new therapeutic agents targeting cancer cells .
Case Study 2: Neurological Applications
Another study highlighted the potential of quinazoline derivatives in neurological research, particularly in developing drugs aimed at enhancing cognitive function through nicotinic receptor modulation. The interaction of these compounds with acetylcholine receptors is crucial for their efficacy in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can interact with active sites of enzymes, while the 7-azabicyclo[2.2.1]heptane moiety may enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Heterocyclic Core Variations
2-(7-Azabicyclo[2.2.1]heptan-7-yl)-5-(cyclohexylsulfonyl)-1,3,4-oxadiazole (Compound 46) Structure: Oxadiazole core substituted with 7-azabicyclo[2.2.1]heptane and cyclohexylsulfonyl groups. Biological Activity: Exhibits slow-action anti-Plasmodium falciparum activity (IC₅₀ = 0.82 µM), likely due to sulfonyl and bicyclic amine interactions with parasite targets .
4-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)-Thiazole Derivatives Structure: Thiazole linked to 7-azabicyclo[2.2.1]heptane via a carbonyl group, further conjugated to a dichlorophenyl-hexafluoropropanol group . Biological Activity: Designed as protease inhibitors or kinase modulators, with demonstrated stability in DMSO (NMR data) and a molecular weight of 658.9 g/mol .
Substitution Pattern Variations
N-(4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-Trifluoromethylphenyl)-4-Oxo-Quinoline Carboxamide Structure: Quinoline core substituted with trifluoromethylphenyl and 7-azabicyclo[2.2.1]heptane. Biological Activity: Patented as a solid form for enhanced bioavailability, targeting inflammatory or oncological pathways .
5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-Methyl-1,2-Oxazole (Epiboxidine Analog)
- Structure : Oxazole core with methyl and bicyclic amine substituents.
- Biological Activity : Acts as a nicotinic acetylcholine receptor (nAChR) agonist, leveraging the bicyclic amine for high receptor affinity .
- Key Difference : The oxazole core’s smaller size may limit steric hindrance, favoring receptor binding over bulkier quinazolines.
Pharmacokinetic and Physicochemical Properties
- Conformational Rigidity : The 7-azabicyclo[2.2.1]heptane motif enforces a rigid geometry, reducing entropic penalties during target binding .
- Nitrogen Pyramidalization : Enhances hydrogen-bonding capacity and stabilizes transition states in enzyme interactions .
- Solubility : Quinazoline derivatives may suffer from low aqueous solubility, whereas oxadiazole and thiazole analogs with polar groups (e.g., sulfonyl, carbonyl) exhibit improved pharmacokinetics .
Biological Activity
4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. The compound features a quinazoline ring fused with a 7-azabicyclo[2.2.1]heptane moiety, which is structurally significant for its interactions with biological targets.
Chemical Structure
The IUPAC name for this compound is this compound, and its molecular formula is . The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The quinazoline ring can bind to active sites on enzymes, while the 7-azabicyclo[2.2.1]heptane moiety enhances its binding affinity and specificity, modulating various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Nicotinic Acetylcholine Receptor Agonism
This compound is structurally similar to epibatidine, a potent nicotinic acetylcholine receptor agonist. Studies have shown that compounds with similar structures can enhance neurotransmission and may have implications in treating neurological disorders.
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving the inhibition of tubulin polymerization, which is critical in cancer cell division.
Research Findings and Case Studies
Synthetic Routes
The synthesis of this compound typically involves multi-step processes starting from cyclohex-3-enecarboxylic acid through methods such as Curtius rearrangement and intramolecular cyclization .
Q & A
Q. What are the key steps in synthesizing 4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline derivatives?
- Methodological Answer : Synthesis typically involves coupling the 7-azabicyclo[2.2.1]heptane moiety with functionalized quinazoline intermediates. For example:
- Step 1 : Prepare lithium carboxylate intermediates (e.g., Intermediate 19 in ) via nucleophilic substitution.
- Step 2 : Couple with quinazoline derivatives using piperazine-2,6-dione or similar reagents under reflux conditions .
- Step 3 : Purify via flash chromatography (e.g., ethyl acetate/heptane gradients) and confirm purity using LCMS and ¹H NMR .
- Yield Optimization : Adjust stoichiometry and reaction time (e.g., 5% yield reported in for similar oxadiazole derivatives).
Q. How is the structural integrity of synthesized derivatives confirmed?
- Methodological Answer : Use a combination of:
- ¹H NMR : Analyze characteristic peaks (e.g., δ 11.52 ppm for NH in DMSO-d6 , δ 4.47–4.44 ppm for bicycloheptane protons ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 658.9 [M+H]⁺ in ).
- X-ray Crystallography : Resolve crystal structures (e.g., C6H12N⁺·Cl⁻ in with space group P2₁2₁2₁) .
Q. What common functionalization reactions are applicable to the quinazoline ring?
- Methodological Answer : Functionalize the quinazoline core via:
- Nitration/Reduction : Introduce amino groups for subsequent coupling (e.g., ’s nitration of methyl 4-hydroxy-3-methoxybenzoate) .
- Chlorination : Use POCl₃ or PCl₅ to replace hydroxyl groups with chlorine .
- Cyclization : Form fused rings via intramolecular reactions under acidic conditions .
Advanced Research Questions
Q. How to optimize reaction conditions for intramolecular cyclization involving the 7-azabicyclo[2.2.1]heptane moiety?
- Methodological Answer :
- Catalyst Selection : Use palladium catalysts (e.g., second-generation Pd systems in ) for transannular C–H functionalization .
- Temperature Control : Perform reactions at –78°C for bromination () to minimize side products .
- Solvent Optimization : Dry toluene or CH₂Cl₂ enhances stability of intermediates (e.g., N-(cyclohex-3-enyl)acrylamide bromination in ) .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Parameter Calibration : Cross-validate DFT calculations with experimental NMR shifts (e.g., bicycloheptane proton environments in ) .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C) to track reaction pathways (noted in thermal decomposition studies in ) .
- Data Reconciliation : Compare computed transition states with kinetic data (e.g., thermal fragmentation products in ) .
Q. How to analyze thermal decomposition products and their implications for stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., decomposition of N-amino derivatives in ) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile products (e.g., hexa-1,5-diene and cyclohexene in ) .
- Stability Screening : Store compounds under inert atmospheres to prevent N-imide formation (observed in ) .
Q. What are the challenges in achieving stereocontrol during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use tert-butyl carbamate groups (e.g., ) to enforce bicycloheptane conformation .
- Catalytic Asymmetric Synthesis : Apply Rh(II)-catalyzed diazo decomposition (e.g., ) for enantioselective C–H insertion .
- Crystallographic Validation : Confirm stereochemistry via X-ray (e.g., (+)-epibatidine’s 1R,2R,4S configuration in ) .
Key Takeaways
- Synthesis : Focus on coupling strategies and purification (e.g., flash chromatography).
- Characterization : Prioritize NMR, MS, and crystallography for structural validation.
- Advanced Optimization : Use catalytic systems and computational tools to address stereochemical and mechanistic challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
